molecular formula C12H16N4O B2908826 4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199302-64-0

4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2908826
CAS No.: 2199302-64-0
M. Wt: 232.287
InChI Key: FBBADVSDXORKPF-UHFFFAOYSA-N
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Description

4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a pyridine ring, which is often associated with significant biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the triazole ring.

    Alkylation: The final step involves the alkylation of the triazole ring to introduce the 4-methyl and 3-(propan-2-yl) groups. This can be achieved using alkyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles for substitution reactions.

Major Products

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Dihydro or tetrahydro derivatives of the triazole ring.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Antimicrobial Agents: Due to its triazole and pyridine moieties, it may exhibit antimicrobial properties.

    Anticancer Research: The compound could be investigated for its potential to inhibit cancer cell growth.

Industry

    Agrochemicals: It may serve as a precursor for the synthesis of herbicides or fungicides.

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: The compound could act as an agonist or antagonist at various receptors, modulating biological pathways.

    DNA Interaction: It might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins.

Uniqueness

    Structural Features: The combination of a triazole ring with a pyridine moiety and specific alkyl groups makes it unique.

    Biological Activity: Its potential to exhibit diverse biological activities due to the presence of both triazole and pyridine rings.

Properties

IUPAC Name

4-methyl-5-propan-2-yl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-9(2)11-14-16(12(17)15(11)3)8-10-6-4-5-7-13-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBADVSDXORKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)N1C)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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